Structural Differentiation of the N4-4-Fluorobenzenesulfonyl Substituent Versus Thiophenyl Analogs
In the foundational N4-(hetero)arylsulfonylquinoxalinone series, the nature of the N4-sulfonylaryl group is a primary determinant of antiviral potency. While the 4-fluorobenzenesulfonyl variant (CAS 115699-70-2) was synthesized among a panel of analogs, quantitative IC50 data for this specific compound has not been reported in the public domain [1]. In contrast, selected thiophen-3-ylsulfonyl analogs from the same chemotype achieved IC50 values at the 10⁻⁷ mol/L level against HIV-1 replication in cell-based assays [1]. The 4-fluorophenyl group confers distinct electronic (Hammett σp ≈ 0.06 for F) and lipophilic (π ≈ 0.14) properties relative to thiophenyl or other heteroaryl substituents, predictably altering target binding [1].
| Evidence Dimension | HIV-1 replication inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 115699-70-2 |
| Comparator Or Baseline | Thiophen-3-ylsulfonyl analogs: IC50 ≈ 10⁻⁷ mol/L (cell-based assay) [1] |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | HIV-1 replication in MT-4 or C8166 cell lines (exact cell type not specified in abstract) |
Why This Matters
Without quantitative IC50 data for this specific compound, any claim of antiviral differentiation is unsupported; the known SAR indicates that the 4-fluorophenyl group is a distinct pharmacophoric element that cannot be assumed interchangeable with other N4-aryl substituents.
- [1] Xu B, Sun Y, Guo Y, Cao Y, Yu T. Synthesis and biological evaluation of N4-(hetero)arylsulfonylquinoxalinones as HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009;17(7):2767-2774. doi:10.1016/j.bmc.2009.02.039 View Source
